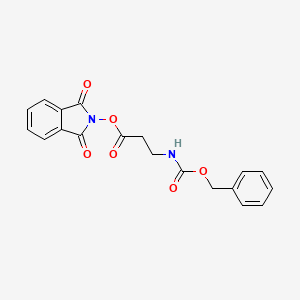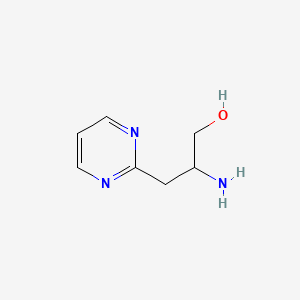
2-Amino-3-(pyrimidin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(pyrimidin-2-yl)propan-1-ol is an organic compound that belongs to the class of aminopyrimidines This compound features a pyrimidine ring substituted with an amino group and a hydroxyl group on a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyrimidin-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution produces the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Amino-3-(pyrimidin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.
Reduction: Sodium and ammonium chloride in ethanol are typical reducing agents.
Substitution: Trimethylsilyl cyanide is often used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various aminopyrimidine derivatives .
科学的研究の応用
2-Amino-3-(pyrimidin-2-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-3-(pyrimidin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the death of rapidly dividing cells .
類似化合物との比較
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound features an indole ring instead of a pyrimidine ring.
3-[(Pyridin-2-yl)amino]propan-1-ol: This compound has a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Amino-3-(pyrimidin-2-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-amino-3-pyrimidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-6(5-11)4-7-9-2-1-3-10-7/h1-3,6,11H,4-5,8H2 |
InChIキー |
DEDOJYRIIJMJIS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)CC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
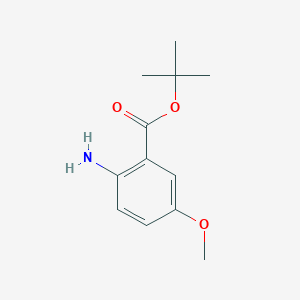
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine](/img/structure/B13572457.png)
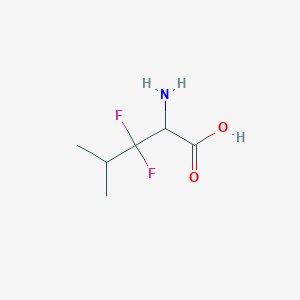
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
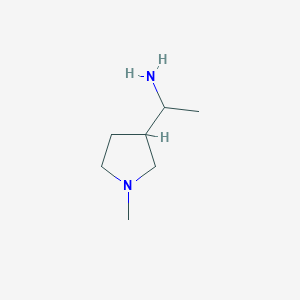
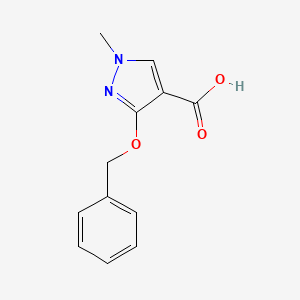
![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
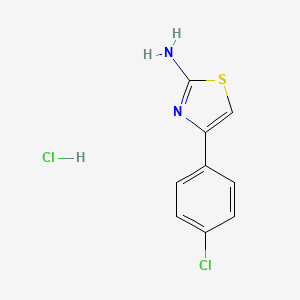
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)
